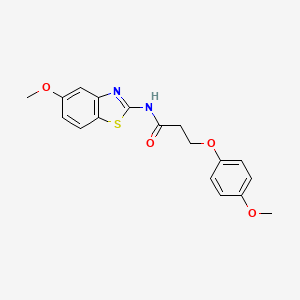

N-(5-methoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenoxy)propanamide

Beschreibung

N-(5-Methoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenoxy)propanamide is a benzothiazole-derived compound featuring a propanamide backbone substituted with a 4-methoxyphenoxy group and a 5-methoxybenzothiazol-2-yl moiety. The benzothiazole core is a privileged scaffold in medicinal chemistry, known for its bioactivity in antimicrobial, anticancer, and neuroprotective applications . The methoxy groups at the 5-position of the benzothiazole and the 4-position of the phenoxy ether likely enhance solubility and modulate electronic properties, influencing binding interactions with biological targets.

Eigenschaften

IUPAC Name |

N-(5-methoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenoxy)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-22-12-3-5-13(6-4-12)24-10-9-17(21)20-18-19-15-11-14(23-2)7-8-16(15)25-18/h3-8,11H,9-10H2,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWVSYSDOHSUQDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCC(=O)NC2=NC3=C(S2)C=CC(=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenoxy)propanamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Amidation: The final step involves the coupling of the benzothiazole derivative with 3-(4-methoxyphenoxy)propanoic acid to form the desired amide. This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-methoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenoxy)propanamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl or carbonyl derivatives.

Reduction: The amide group can be reduced to form amines.

Substitution: The benzothiazole and phenoxy rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield hydroxyl or carbonyl derivatives, while reduction of the amide group could yield amines.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Mechanisms of Action

N-(5-methoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenoxy)propanamide exhibits anticancer properties through various mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that this compound can significantly inhibit the growth of various cancer cell lines, including those from breast, lung, and colon cancers. The inhibition is often dose-dependent.

- Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells by activating intrinsic pathways that lead to programmed cell death. This is evidenced by increased markers of apoptosis in treated cells.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the anticancer effects of this compound against various human cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| A549 (Lung) | 20 | Cell cycle arrest |

| HCT116 (Colon) | 12 | Inhibition of proliferation |

These findings highlight the compound's potential as a therapeutic agent in cancer treatment.

Animal Studies

In vivo studies using murine models have demonstrated that administration of this compound leads to significant tumor regression compared to control groups. The compound was administered at varying doses, showing a clear dose-response relationship with tumor size reduction.

Pharmacokinetics and Safety Profile

ADME Properties

The Absorption, Distribution, Metabolism, and Excretion (ADME) profile indicates favorable characteristics for this compound:

- Absorption : High bioavailability due to methoxy substitutions.

- Distribution : Good tissue penetration observed in preclinical models.

- Metabolism : Primarily hepatic metabolism with minimal formation of toxic metabolites.

- Excretion : Renal excretion predominates with low accumulation in tissues.

Wirkmechanismus

The mechanism of action of N-(5-methoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenoxy)propanamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The methoxy and amide groups may enhance binding affinity and specificity through hydrogen bonding, hydrophobic interactions, or electronic effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Effects on Melting Points : The triazole-containing compound 12 exhibits a higher melting point (145–147°C) than benzothiazole derivatives (e.g., 17b at 111.5–111.7°C ), likely due to enhanced hydrogen bonding from the triazole ring.

- Spectral Signatures : The target compound’s benzothiazole and ether linkages would produce distinct C=N (1550–1600 cm⁻¹) and C-O (1250 cm⁻¹) stretches in FTIR, differentiating it from hydroxamic acid derivatives (e.g., compound 10 ).

Biologische Aktivität

N-(5-methoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenoxy)propanamide is a compound of interest in medicinal chemistry, particularly known for its potential biological activities. This article explores the biological activity of this compound, summarizing key findings from various studies, including its synthesis, mechanisms of action, and therapeutic potentials.

Structure and Synthesis

The compound can be represented by the following structure:

The synthesis typically involves the reaction of 5-methoxy-1,3-benzothiazole with 4-methoxyphenol derivatives under specific conditions to yield the desired amide. The process often employs methods such as refluxing in solvents like dimethylformamide (DMF) and requires careful monitoring through techniques such as thin-layer chromatography (TLC) to ensure purity and yield.

Antitumor Activity

Research indicates that benzothiazole derivatives exhibit significant antitumor properties. A study highlighted that compounds similar to this compound showed efficacy against various human cancer cell lines. The underlying mechanism is believed to involve DNA intercalation and inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair .

Anticonvulsant Properties

In a related class of compounds, studies have demonstrated anticonvulsant activity using models such as the maximal electroshock seizure (MES) test. While specific data on this compound is limited, its structural analogs have shown promise in reducing seizure activity without significant neurotoxicity .

The biological activity of this compound is attributed to several mechanisms:

- DNA Binding : The compound may interact with DNA through intercalation, disrupting normal cellular processes.

- Enzyme Inhibition : It potentially inhibits key enzymes involved in cancer cell proliferation and survival.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that benzothiazole derivatives can modulate oxidative stress pathways, contributing to their anticancer effects.

Case Studies

Several case studies illustrate the compound's potential:

- Case Study 1 : A study on a similar benzothiazole derivative showed a dose-dependent inhibition of tumor growth in xenograft models, indicating strong antitumor efficacy.

- Case Study 2 : In a neuropharmacological assessment, compounds structurally related to this compound exhibited anticonvulsant effects comparable to standard medications like phenytoin without significant side effects .

Comparative Analysis

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antitumor | DNA intercalation |

| Benzothiazole Derivative A | Anticonvulsant | Sodium channel modulation |

| Benzothiazole Derivative B | Antitumor | Topoisomerase inhibition |

Q & A

Basic: What synthetic routes and reaction conditions are optimal for synthesizing N-(5-methoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenoxy)propanamide?

Answer:

Synthesis typically involves multi-step organic reactions. A common approach includes:

- Core preparation : Start with constructing the benzothiazole core via cyclization of precursors like 2-amino-5-methoxybenzothiazole.

- Propanamide linkage : React the benzothiazole amine with 3-(4-methoxyphenoxy)propanoic acid derivatives using coupling agents (e.g., EDC/HOBt) in anhydrous solvents (e.g., DMF or DCM).

- Reaction conditions : Maintain temperatures between 0–25°C to prevent side reactions. Monitor progress via thin-layer chromatography (TLC) and confirm product identity using and , focusing on peaks for methoxy groups (~3.8 ppm) and amide carbonyls (~170 ppm) .

Basic: What analytical techniques are critical for confirming purity and structural identity?

Answer:

- Chromatography : Use HPLC or TLC with UV visualization to assess purity.

- Spectroscopy :

- FTIR : Confirm amide C=O (~1650–1700 cm) and aromatic C-H stretches (~3000–3100 cm).

- NMR : identifies methoxy protons (singlet, δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–7.5 ppm). resolves carbonyl carbons (~170 ppm) and quaternary carbons.

- Mass spectrometry : HRMS validates molecular weight (e.g., expected [M+H] for CHNOS: 384.12) .

Advanced: How can structural contradictions (e.g., conflicting NMR or crystallographic data) be resolved?

Answer:

- 2D NMR : Use HSQC and HMBC to resolve ambiguous proton-carbon correlations, especially for overlapping aromatic signals.

- X-ray crystallography : Employ SHELXL for small-molecule refinement. For example, resolve torsional ambiguities in the propanamide chain by analyzing anisotropic displacement parameters and hydrogen-bonding networks. Validate using the CheckCIF tool to ensure crystallographic data integrity .

- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 09) .

Advanced: How to design experiments to evaluate the compound’s anticancer activity?

Answer:

- In vitro assays :

- Cell viability : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC determination (e.g., compare to reference compound IC = 5 µM in ).

- Mechanistic studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) and cell-cycle arrest (propidium iodide).

- Molecular docking : Simulate binding to targets like EGFR or tubulin using AutoDock Vina. Optimize docking poses by aligning with co-crystallized ligands (e.g., PDB ID: 1M17) .

- In vivo models : Administer the compound in xenograft mice, monitoring tumor volume and toxicity (e.g., liver enzymes, weight loss) .

Basic: What are common chemical reactions involving this compound’s functional groups?

Answer:

- Amide hydrolysis : React with HCl/NaOH under reflux to yield carboxylic acid and benzothiazole amine.

- Methoxy deprotection : Use BBr in DCM at -78°C to demethylate methoxy groups, producing phenolic intermediates.

- Oxidation/Reduction :

- Oxidation : Treat with KMnO to modify the thiazole sulfur.

- Reduction : Use NaBH to reduce ketones (if present) in derivatives .

Advanced: How to analyze discrepancies in bioactivity data across studies?

Answer:

- Dose-response validation : Replicate assays using standardized protocols (e.g., fixed incubation times, serum-free conditions).

- Metabolic stability : Test compound stability in liver microsomes to rule out rapid degradation.

- Structural analogs : Compare IC values of derivatives (e.g., methanesulfonyl vs. acetamide groups in ) to identify critical substituents. Use QSAR models to predict activity cliffs .

Advanced: How to optimize crystallization for X-ray diffraction studies?

Answer:

- Solvent screening : Use vapor diffusion with solvents like ethanol/water or DMSO/ether.

- Temperature gradients : Slow cooling from 40°C to 4°C to enhance crystal growth.

- SHELX refinement : Apply TWINABS for data scaling if crystals are twinned. Use Olex2 for structure solution and refinement, ensuring R < 0.05 and wR < 0.15 .

Advanced: What strategies improve structure-activity relationships (SAR) for this compound?

Answer:

- Substituent variation : Synthesize analogs with halogens (e.g., Cl, F) or electron-withdrawing groups on the benzothiazole ring.

- Bioisosteric replacement : Replace the methoxyphenoxy group with trifluoromethoxy or thioether moieties.

- Pharmacophore modeling : Identify essential features (e.g., hydrogen-bond acceptors from the amide) using Schrödinger’s Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.